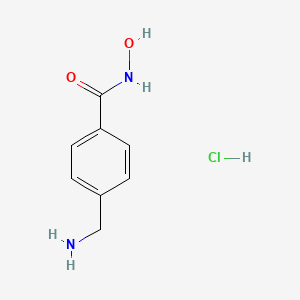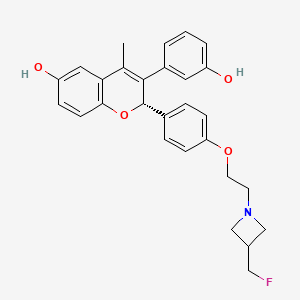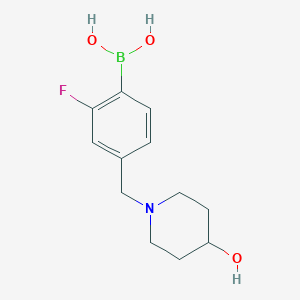
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Descripción general
Descripción
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BFNO3 and a molecular weight of 253.08 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in biochemical assays and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It also plays a role in the preparation of phenylboronic catechol esters and the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Pharmacokinetics
Its stability and reactivity in the suzuki–miyaura cross-coupling reaction suggest that it may have unique adme properties that contribute to its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound’s stability and reactivity can also be influenced by the presence of other reagents and catalysts .
Direcciones Futuras
The future directions for the use of boronic acids like “(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” could involve their application in new chemical reactions. The development of new boron reagents and the exploration of their reactivity in various chemical transformations are active areas of research .
Métodos De Preparación
The synthesis of (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with boronic acid under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Comparación Con Compuestos Similares
Similar compounds to (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid include other boronic acid derivatives and piperidine-containing compounds. Some examples are:
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Hydroxypiperidine: A piperidine derivative with hydroxyl functionality.
2-Fluorophenylboronic acid: A fluorinated boronic acid with similar reactivity. The uniqueness of this compound lies in its combination of fluorine, piperidine, and boronic acid functionalities, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[2-fluoro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,10,16-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERAGRNBYRYLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(CC2)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


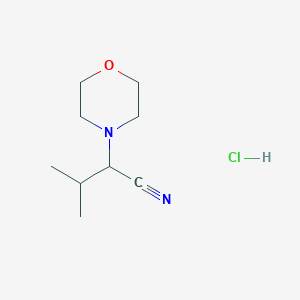
amine hydrochloride](/img/structure/B1447032.png)
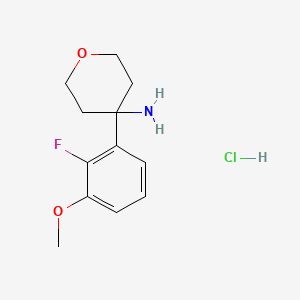
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
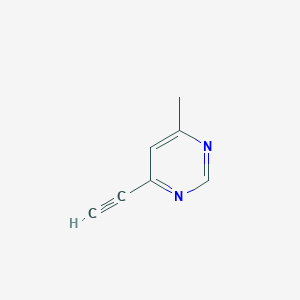
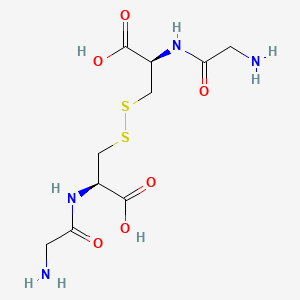

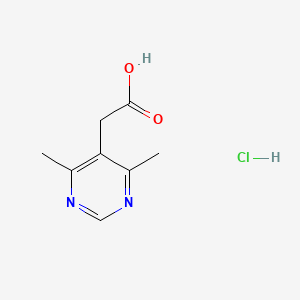
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
